![molecular formula C21H16FN3OS B2473012 (E)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(o-tolyl)acrylamide CAS No. 468769-36-0](/img/structure/B2473012.png)
(E)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(o-tolyl)acrylamide
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Description
(E)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(o-tolyl)acrylamide, also known as FBTA, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. FBTA is a member of the acrylamide family of compounds and has been shown to exhibit potent antitumor activity in preclinical studies.
Scientific Research Applications
Synthesis and Biological Activity
- Anticancer Agents : Some compounds in the same class have shown promising cytotoxicity against various human cancer cell lines, specifically lung adenocarcinoma, by inhibiting tubulin polymerization and inducing apoptotic cell death (Kamal et al., 2014).
- Herbicidal Activity : Related compounds demonstrate significant herbicidal activities, making them candidates for novel classes of herbicides (Wang et al., 2004).
- Molecular Docking and Antitumor Activity : Some derivatives exhibit antitumor activity against specific cell lines, with molecular docking studies providing insights into their interactions with biological targets (Fahim et al., 2019).
- Solar Cell Applications : Organic sensitizers related to this compound, containing electron-conducting and anchoring groups, have been synthesized for solar cell applications, demonstrating high efficiency in photon to current conversion (Kim et al., 2006).
- Antimicrobial Dyes : Compounds in this category have been used to synthesize antimicrobial dyes for textile finishing, showing significant activity against various organisms (Shams et al., 2011).
- Fluorescent Sensors : Derivatives of this compound have been synthesized as fluorescent sensors for detecting specific ions like Al3+ and Zn2+ in aqueous solutions (Suman et al., 2019).
Chemical Synthesis and Characterization
- Synthesis and Structure Determination : The compound has been synthesized and its structure determined using NMR spectroscopy and X-ray diffraction (Kariuki et al., 2022).
- Mechanical Force Induced Fluorescence Switching : Some derivatives exhibit piezofluorochromic properties, where mechanical force induces a reversible change in fluorescence color (Song et al., 2014).
properties
IUPAC Name |
(E)-2-cyano-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3OS/c1-14-4-2-3-5-16(14)11-17(12-23)20(26)25-21-24-13-19(27-21)10-15-6-8-18(22)9-7-15/h2-9,11,13H,10H2,1H3,(H,24,25,26)/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHUPCFZPBCCFR-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(o-tolyl)acrylamide |
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